Betrixaban - 330942-05-7

Betrixaban

Catalog Number: EVT-261798
CAS Number: 330942-05-7
Molecular Formula: C23H22ClN5O3
Molecular Weight: 451.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betrixaban is a direct, specific, and orally administered inhibitor of human coagulation factor Xa (FXa). [] It belongs to the class of drugs known as direct oral anticoagulants (DOACs). [] Betrixaban plays a crucial role in scientific research as a tool to investigate the coagulation cascade and develop novel therapeutic strategies for thromboembolic disorders. Its unique pharmacological properties, such as limited renal clearance and minimal hepatic metabolism, distinguish it from other DOACs and make it a valuable research subject. [, ]

Classification

Betrixaban falls under the category of direct oral anticoagulants (DOACs) and is specifically classified as a factor Xa inhibitor. Its chemical formula is C23H22ClN5O3C_{23}H_{22}ClN_{5}O_{3} .

Synthesis Analysis

The synthesis of Betrixaban has been approached through various methods, with recent advancements focusing on more efficient and scalable routes.

Methodology

  1. Initial Steps: The synthesis often begins with N,N-dimethyl benziimididamide, which is protected to facilitate easier isolation of intermediates.
  2. Key Reactions:
    • The use of tosyl chloride in the presence of triethylamine facilitates the protection of intermediates.
    • Hydrolysis mediated by lithium hydroxide yields significant products in high yields (up to 85%).
    • The coupling reactions typically involve commercially available reagents and are conducted under conditions that avoid costly coupling agents .
  3. Final Steps: The final product, Betrixaban, is obtained through a series of steps that include amide formation and detosylation, yielding the target compound in satisfactory yields (up to 78%) .
Molecular Structure Analysis

Betrixaban's molecular structure features several functional groups that contribute to its pharmacological properties:

  • Core Structure: The compound contains a benzoic acid moiety linked to a pyridine ring, which is critical for its interaction with factor Xa.
  • Chlorine Atom: The presence of a chlorine atom enhances the lipophilicity and bioavailability of the compound.
  • Amidine Group: This group plays a pivotal role in the binding affinity to factor Xa .

Structural Data

  • Molecular Weight: 438.91 g/mol
  • 3D Structure: The spatial arrangement allows for optimal interaction with the active site of factor Xa.
Chemical Reactions Analysis

Betrixaban undergoes several key chemical reactions during its synthesis:

  1. Amide Formation: Involves the coupling of carboxylic acids with amines, facilitated by activating agents such as phosphorus oxychloride.
  2. Hydrolysis Reactions: Lithium hydroxide is used to convert esters into acids efficiently.
  3. Detosylation: Trifluoroacetic acid is employed to remove protective groups, yielding the final product.

These reactions are characterized by high yields and minimal side products, making them suitable for large-scale production.

Mechanism of Action

Betrixaban exerts its anticoagulant effect by specifically inhibiting factor Xa, thus preventing the conversion of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, reducing thrombus formation.

Key Mechanistic Insights

  • Binding Affinity: Betrixaban demonstrates a strong binding affinity for factor Xa due to its structural characteristics, including hydrogen bond formation and hydrophobic interactions.
  • Pharmacodynamics: The drug exhibits predictable pharmacokinetics, allowing for fixed dosing without routine monitoring .
Physical and Chemical Properties Analysis

The physical and chemical properties of Betrixaban are crucial for its formulation and therapeutic efficacy:

  • Solubility: Betrixaban shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point range provides insights into its purity and crystallinity.

Relevant Data

  • pH Stability Range: Effective between pH 4 to 7.
  • Log P (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution.
Applications

Betrixaban's primary application lies in its role as an anticoagulant for preventing venous thromboembolism in hospitalized patients at risk for thrombotic events. Its unique pharmacological profile offers advantages over traditional anticoagulants, including:

  • Fixed Dosing Regimen: Reduces the need for routine coagulation monitoring.
  • Safety Profile: Lower risk of major bleeding compared to some other anticoagulants .

In addition to its clinical applications, ongoing research explores potential uses in other thrombotic conditions and its combination with other therapeutic agents.

Historical Context and Development of Betrixaban

Evolution of Factor Xa Inhibitors in Anticoagulant Therapy

Factor Xa (FXa) occupies a pivotal position in the coagulation cascade, acting as the convergence point of the intrinsic and extrinsic pathways. Each activated FXa molecule generates >1,000 thrombin molecules, making it a high-yield target for anticoagulation [1]. Early anticoagulants like unfractionated heparin (UFH) and warfarin had significant limitations: UFH required parenteral administration and carried bleeding risks, while warfarin exhibited narrow therapeutic windows, unpredictable pharmacokinetics, and extensive drug/food interactions [1] [4]. Low-molecular-weight heparins (LMWHs) improved safety but remained injectable, hindering long-term use [1].

The quest for oral, targeted therapies led to direct FXa inhibitors. These synthetic small molecules bind FXa’s active site, blocking its interaction with substrates without requiring antithrombin III as a cofactor [4]. First-generation agents (rivaroxaban, apixaban, edoxaban) demonstrated predictable pharmacokinetics, fixed dosing, and reduced monitoring needs. However, renal/hepatic clearance dependencies and lack of reversal agents persisted as challenges [2] [4]. Betrixaban emerged as a structural refinement aimed at overcoming these limitations, particularly for extended-duration prophylaxis in high-risk patients [2] [6].

Table 1: Evolution of Anticoagulants Targeting Factor Xa

Anticoagulant ClassKey LimitationsAdvancements
Unfractionated Heparin (UFH)Injectable only; high bleeding risk; variable PK/PDN/A
Warfarin (VKA)Narrow therapeutic window; frequent monitoring; DDIsFirst oral agent
LMWHs (e.g., enoxaparin)Injectable only; renal clearance dependenceImproved safety profile over UFH
Early Direct FXa InhibitorsRenal/hepatic clearance; twice-daily dosing (some)Oral administration; predictable PK; fixed dosing
BetrixabanN/AMinimal renal clearance; once-daily; long half-life

Rationale for Betrixaban’s Structural Design and Selectivity

Betrixaban (PRT054021) was derived from the anthranilamide scaffold N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)benzamide—a potent FXa inhibitor (IC₅₀ = 3 nM) [9]. Systematic structure-activity relationship (SAR) studies optimized three key domains:

  • S1 Pocket Binding: The 5-chloropyridinyl group enhanced hydrophobic interactions with Tyr228 and Gln192 in FXa’s S1 pocket, improving potency [9].
  • Central Benzamide Linker: Rigidity maintained optimal positioning for H-bonding with Gly218 (backbone) and water-mediated bonds with Asp189 [9].
  • P4 Moiety: Introduction of a 5-methoxy substituent on the terminal phenyl ring reduced hERG channel affinity (IC₅₀ = 8.9 µM), minimizing cardiac toxicity risks while retaining FXa inhibition (Ki = 0.117 nM) [9].

Betrixaban’s selectivity (>10,000-fold for FXa over thrombin and other serine proteases) stems from its L-shaped binding conformation, which exploits FXa’s unique S4 pocket topology [4] [9]. Unlike rivaroxaban or apixaban, betrixaban avoids CYP450 metabolism (<1% hepatic clearance) and renal elimination (<7% unchanged), relying primarily on biliary excretion [2] [3]. This profile minimizes drug-drug interactions and enables use in renally impaired patients.

Table 2: Key Structural Features of Betrixaban and Functional Impact

Molecular FeatureChemical RolePharmacological Impact
5-Chloropyridinyl GroupS1 Pocket BindingHigh FXa affinity (Ki = 0.117 nM)
Rigid Benzamide LinkerSpatial OrientationSelective H-bonding with Gly218/Asp189
5-Methoxy Substituent (P4)Steric Hindrance ModifierReduced hERG binding (IC₅₀ = 8.9 µM)
N,N-DimethylcarbamimidoylPolarity ModulatorEnhanced oral bioavailability (~35%)

Key Milestones in Betrixaban’s Preclinical and Clinical Development

Preclinical Stage

Betrixaban’s efficacy was validated across multiple thrombosis models:

  • Rabbit Vena Cava Model: 3 mg/kg betrixaban reduced thrombus mass by 76% (vs. 96% with enoxaparin) [2].
  • Baboon AV Shunt: Doses of 0.05–0.49 mg/kg achieved 30–90% inhibition of platelet deposition at venous sites [2].
  • Tissue Factor-Induced Thrombin Generation: Concentrations of 5–25 ng/mL inhibited thrombin generation comparably to fondaparinux [2].

Pharmacokinetic studies confirmed linear dose-exposure relationships, 35% oral bioavailability, and a terminal half-life of ~20 hours—supporting once-daily dosing [3] [6].

Clinical Development

  • Phase II (EXPERT Trial, NCT00375609): Compared betrixaban (15–80 mg/day) with enoxaparin (30 mg BID) in 215 knee-replacement patients. Betrixaban 40 mg OD showed comparable VTE risk reduction (20% vs. 22%) and bleeding rates [3] [7].
  • Phase II (EXPLORE-Xa Trial, NCT00742859): Randomized 508 atrial fibrillation patients to betrixaban (40, 60, 80 mg OD) or warfarin. Betrixaban 80 mg demonstrated lower major bleeding (0% vs. 11.1%) and comparable stroke prevention [8].
  • Phase III (APEX Trial, NCT01583218): Enrolled 7,441 acutely ill medical patients. Extended betrixaban prophylaxis (35–42 days) reduced VTE incidence (4.4% vs. 6.0%; RR=0.75) versus short-term enoxaparin (6–14 days) [6] [7]. This led to FDA approval (2017) for VTE prophylaxis in high-risk adults [7].

Table 3: Key Clinical Trials in Betrixaban Development

Trial (Phase)YearPopulationKey Outcome
EXPERT (II)2009Orthopedic surgery (n=215)Comparable efficacy/safety to enoxaparin
EXPLORE-Xa (II)2013Atrial fibrillation (n=508)Lower bleeding vs. warfarin (80 mg dose)
APEX (III)2016Acute medical illness (n=7,441)25% VTE risk reduction vs. enoxaparin (p=0.02)

Betrixaban’s development exemplifies rational drug design addressing unmet needs in extended-duration anticoagulation, particularly for renally impaired and medically ill populations [2] [6] [9].

Properties

CAS Number

330942-05-7

Product Name

Betrixaban

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

InChI

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)

InChI Key

XHOLNRLADUSQLD-UHFFFAOYSA-N

SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl

Solubility

2.5-2.7 mg/ml

Synonyms

PRT054021; PRT 054021; PRT-054021; MK-4448; MK 4448; MK4448; PRT-021; PRT 021; PRT021; MLN-1021; MLN 1021; MLN1021; Betrixaban.

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.